2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is a compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as DMAP (4-dimethylaminopyridine) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert gas (argon) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, its inhibition of butyrylcholinesterase can help manage Alzheimer’s disease by preventing the breakdown of acetylcholine, thereby improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain a heterocyclic ring with nitrogen and sulfur atoms.
Triazoles: These compounds have a five-membered ring with three nitrogen atoms.
Uniqueness
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxyphenyl group enhances its binding affinity and selectivity towards certain enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H13N3O2 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H13N3O2/c1-20-11-5-2-9(3-6-11)15-17-12-7-4-10(14(16)19)8-13(12)18-15/h2-8H,1H3,(H2,16,19)(H,17,18) |
InChI Key |
AQQVWKZZLAAHSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)N |
Origin of Product |
United States |
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